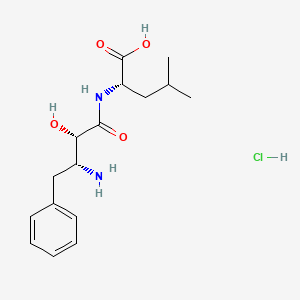
Bestatin hydrochloride
Übersicht
Beschreibung
Bestatin hydrochloride is a peptide . It is also known as Ubenimex hydrochloride . It is a competitive and specific inhibitor of leucine aminopeptidase, aminopeptidase B, and triamino peptidase . It offers promise as a novel analgesic because it protects endogenous opioid peptides against degradation .
Synthesis Analysis
A common precursor strategy for the synthesis of bestatin hydrochloride, an anti-cancer agent, has been described . This strategy uses α,β-unsaturated ester as a common precursor . The protocol offers mild reaction conditions, good yields, and excellent stereoselectivity .Molecular Structure Analysis
The molecular formula of Bestatin hydrochloride is C16H24N2O4 × HCl . Its molecular weight is 344.8 g/mol . The pKa values are 8.1 and 3.1 . The optical rotation (c = 1.0 in 1 N HCl, free base) is -15.5° .Chemical Reactions Analysis
Bestatin is an inhibitor of amino peptidases and a potent, irreversible inhibitor of LTA4 hydrolase . It inhibits the amino peptidase activity of LTA4 hydrolase with a Ki value of 201 nM .Physical And Chemical Properties Analysis
Bestatin hydrochloride appears as a white powder . The spectral data (for free base) are: 241.5, 248, 253, 258, 264.5, 268 nm E1% = 3.8, 4.0, 5.0, 6.0, 4.6, 2.71 .Wissenschaftliche Forschungsanwendungen
Protease Inhibitor
Bestatin, also known as Ubenimex, is a competitive protease inhibitor . It inhibits aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N .
Treatment of Acute Myelocytic Leukemia
Bestatin is currently being studied for use in the treatment of acute myelocytic leukemia . This is a type of cancer that starts in the blood-forming cells of the bone marrow.
Breast Cancer Treatment
Bestatin has been found to attenuate breast cancer stemness by targeting puromycin-sensitive aminopeptidase . It inhibits the migration and proliferation of breast cancer cells by reducing the stemness of breast cancer stem cells (BCSCs) both in vitro and in vivo .
Analgesic Potential
Bestatin offers promise as a novel analgesic because it protects endogenous opioid peptides against degradation . This could potentially lead to new treatments for pain management.
Anti-Angiogenic Property
Bestatin exhibits anti-angiogenic property and inhibits new blood vessel formation at the early stage of tumor growth and in the metastatic sites . This could potentially limit the growth and spread of cancer.
Immuno-Modification
Bestatin can be used for immuno-modification . It is usually used as an immune modulator to exert therapeutic effects in combination with chemotherapy and/or radiotherapy .
Wirkmechanismus
Target of Action
Bestatin hydrochloride, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in protein degradation and modulation of some bioactive peptides.
Mode of Action
Bestatin hydrochloride interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of these aminopeptidases, preventing them from cleaving amino acids from the N-terminus of proteins and peptides . This inhibition can lead to the accumulation of certain peptides in the body, affecting various physiological processes.
Biochemical Pathways
The inhibition of aminopeptidases by Bestatin hydrochloride affects several biochemical pathways. For instance, it can protect endogenous opioid peptides, such as Met-enkaphalins, Leu-enkaphalins, and β-Endorphin, from degradation . These peptides are involved in pain perception and immune response modulation. By protecting these peptides from degradation, Bestatin hydrochloride can enhance their analgesic and immunomodulatory effects .
Pharmacokinetics
The pharmacokinetics of Bestatin hydrochloride in mice are dependent on the route of administration . Following intravenous administration, it has a short half-life (1.69 min t1/2α and 12.8 min t1/2β), but a high initial serum level . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), Bestatin hydrochloride has longer half-lives . The maximum area under the concentration-time curve occurs following intravenous and intramuscular administration, with a lower level following oral or intraperitoneal administration .
Result of Action
The inhibition of aminopeptidases by Bestatin hydrochloride leads to various molecular and cellular effects. It can enhance the proliferation of normal human bone marrow granulocyte–macrophage progenitor cells, exert a direct stimulating effect on lymphocytes, and have an indirect effect on monocytes . It also exhibits analgesic activity by protecting endogenous opioid peptides from degradation . Furthermore, it has been studied for use in the treatment of acute myelocytic leukemia .
Safety and Hazards
Zukünftige Richtungen
Bestatin hydrochloride has shown promise as an adjuvant in viral vaccines, enhancing early, intermediate-, and particularly long-term immunity in experimental animals (mice) and target animals (pigs) . It has also been suggested that bestatin may be useful as an anti-inflammatory agent in various inflammatory diseases .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UDYGKFQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bestatin hydrochloride | |
CAS RN |
65391-42-6 | |
| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65391-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBENIMEX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





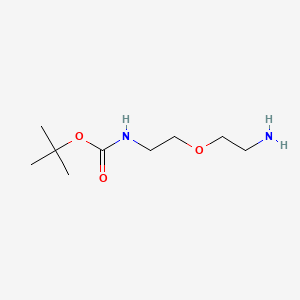

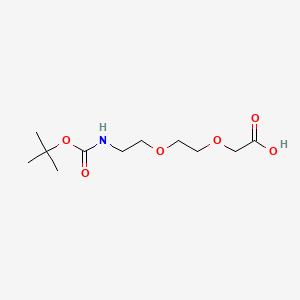


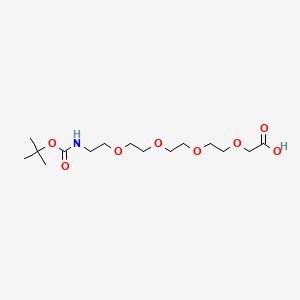

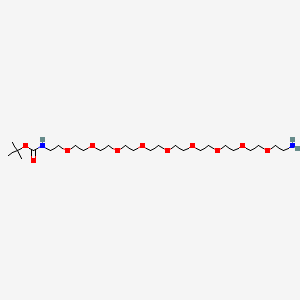



![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/no-structure.png)